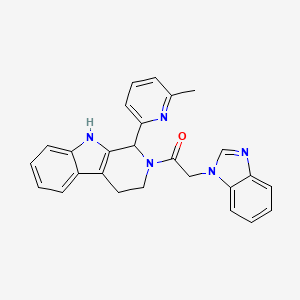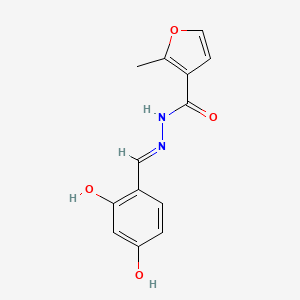![molecular formula C23H32N2O B6006523 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and medicine. MPPE is a piperazine derivative that has been synthesized for its ability to modulate various physiological and biochemical processes in the body.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to modulate the activity of certain enzymes and proteins involved in inflammation and immune function. Further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects:
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which could contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to reduce inflammation and modulate the activity of immune cells, which could have implications for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol in scientific research is its high purity and yield, which makes it suitable for use in a variety of experimental settings. However, one limitation is that the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, which could make it difficult to interpret experimental results. Additionally, further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for different applications.
Future Directions
There are several future directions for research on 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of focus could be on its potential applications in the treatment of anxiety and depression. Further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for these conditions. Another area of focus could be on its potential applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol and its effects on various physiological and biochemical processes in the body.
Synthesis Methods
The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is piperazine, which is reacted with 4-methylbenzyl chloride and 3-phenylpropyl chloride in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied for its potential applications in pharmacology and medicine. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been investigated for its ability to modulate the immune system and reduce inflammation, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions.
properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-20-9-11-22(12-10-20)18-24-15-16-25(23(19-24)13-17-26)14-5-8-21-6-3-2-4-7-21/h2-4,6-7,9-12,23,26H,5,8,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGAFMKRZVWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)


![ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6006480.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B6006488.png)
![2-(2-bromophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6006490.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)